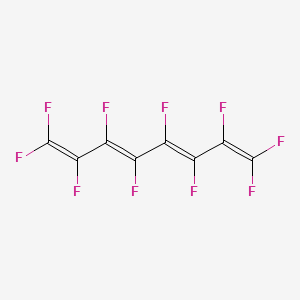

1,3,5,7-Octatetraene, 1,1,2,3,4,5,6,7,8,8-decafluoro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1,2,3,4,5,6,7,8,8-Decafluoroocta-1,3,5,7-tetraene is a fluorinated organic compound with the molecular formula C8F10 It is characterized by the presence of multiple fluorine atoms attached to a conjugated tetraene system

Preparation Methods

The synthesis of 1,1,2,3,4,5,6,7,8,8-Decafluoroocta-1,3,5,7-tetraene typically involves the fluorination of octatetraene precursors. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

1,1,2,3,4,5,6,7,8,8-Decafluoroocta-1,3,5,7-tetraene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone, leading to the formation of fluorinated carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of partially fluorinated alkanes.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide, leading to the replacement of fluorine atoms with other functional groups.

Addition: The compound can undergo addition reactions with hydrogen or halogens, resulting in the formation of saturated or partially saturated derivatives.

Scientific Research Applications

1,1,2,3,4,5,6,7,8,8-Decafluoroocta-1,3,5,7-tetraene has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential use in bioimaging and as a probe for studying biological systems due to its fluorine content, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.

Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceuticals due to its stability and reactivity.

Industry: It is used in the production of specialty polymers and coatings that require high chemical resistance and stability.

Mechanism of Action

The mechanism of action of 1,1,2,3,4,5,6,7,8,8-Decafluoroocta-1,3,5,7-tetraene involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms enhances its electron-withdrawing properties, making it a strong electrophile. This allows it to participate in various chemical reactions, including electrophilic addition and substitution. The compound’s stability and reactivity are attributed to the strong carbon-fluorine bonds, which are among the strongest in organic chemistry.

Comparison with Similar Compounds

1,1,2,3,4,5,6,7,8,8-Decafluoroocta-1,3,5,7-tetraene can be compared with other fluorinated compounds such as:

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate: This compound also contains multiple fluorine atoms and is used in similar applications, such as specialty coatings and polymers.

1H,1H,2H,2H-Perfluorooctyl methacrylate: Another fluorinated compound with applications in coatings and surface treatments.

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Used in the production of fluorinated polymers and materials with high chemical resistance.

The uniqueness of 1,1,2,3,4,5,6,7,8,8-Decafluoroocta-1,3,5,7-tetraene lies in its conjugated tetraene system combined with extensive fluorination, which imparts distinct chemical properties and reactivity.

Biological Activity

Chemical Structure and Properties

1,3,5,7-Octatetraene, 1,1,2,3,4,5,6,7,8,8-decafluoro- is a fluorinated derivative of octatetraene. The base structure consists of eight carbon atoms linked by alternating double bonds. The presence of decafluorination significantly alters its chemical properties compared to the non-fluorinated version. The molecular formula for this compound is C8F10, and it has a molecular weight of approximately 338.06 g/mol.

Chemical Structure

The structural representation can be summarized as follows:

Bonding Characteristics

This compound has a total of 17 sigma (σ) bonds and 4 pi (π) bonds due to the presence of four double bonds in its structure .

Research indicates that the biological activity of fluorinated compounds like 1,3,5,7-octatetraene derivatives can be attributed to their unique electronic properties and steric effects. Fluorination often enhances lipophilicity and metabolic stability while altering interaction profiles with biological macromolecules.

Case Studies and Research Findings

- Antioxidant Activity : A study on related compounds has shown that octatetraene derivatives exhibit significant antioxidant activity. This property is crucial for potential applications in preventing oxidative stress-related diseases .

- Cell Membrane Interaction : The conjugated system in octatetraenes can influence membrane fluidity and permeability. Some studies suggest that these compounds may modulate the behavior of cell membranes due to their unique structural characteristics .

- Photochemical Properties : Due to their conjugated double bond systems, octatetraenes can absorb UV light effectively. This property is being explored for applications in photodynamic therapy (PDT) where light-activated compounds can induce cytotoxic effects in cancer cells.

Comparative Biological Activity Table

Properties

Molecular Formula |

C8F10 |

|---|---|

Molecular Weight |

286.07 g/mol |

IUPAC Name |

(3E,5E)-1,1,2,3,4,5,6,7,8,8-decafluoroocta-1,3,5,7-tetraene |

InChI |

InChI=1S/C8F10/c9-1(3(11)5(13)7(15)16)2(10)4(12)6(14)8(17)18/b3-1+,4-2+ |

InChI Key |

LPAZCGTYJJIPQN-ZPUQHVIOSA-N |

Isomeric SMILES |

C(=C(/F)\C(=C(F)F)F)(\F)/C(=C(\F)/C(=C(F)F)F)/F |

Canonical SMILES |

C(=C(C(=C(F)F)F)F)(C(=C(C(=C(F)F)F)F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.